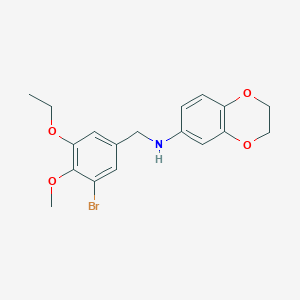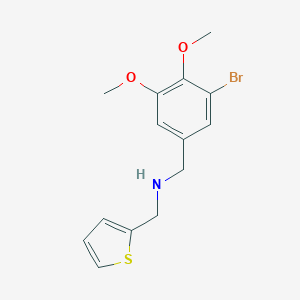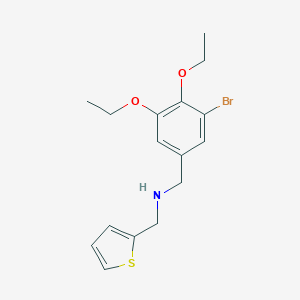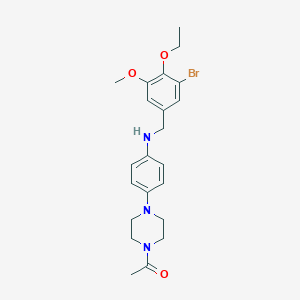![molecular formula C12H15BrN6O2 B283435 N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a tetrazole-based derivative that has been synthesized using a variety of methods. In
Mécanisme D'action
The mechanism of action of N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. It has also been found to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of key enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase B. It has also been found to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine. One of the most significant areas of research is in the development of new anti-cancer drugs based on this compound. Researchers are also exploring the potential use of this compound in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to new insights into the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with sodium azide in the presence of copper(I) iodide to yield the corresponding tetrazole intermediate. This intermediate is then reacted with 1,5-diaminopentane to give the final product.
Applications De Recherche Scientifique
N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine has been found to have potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C12H15BrN6O2 |
|---|---|
Poids moléculaire |
355.19 g/mol |
Nom IUPAC |
1-N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C12H15BrN6O2/c1-3-4-21-11-9(13)5-8(6-10(11)20-2)7-15-19-12(14)16-17-18-19/h3,5-6,15H,1,4,7H2,2H3,(H2,14,16,18) |
Clé InChI |
LTXYCRANLPYGGQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C |
SMILES canonique |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)
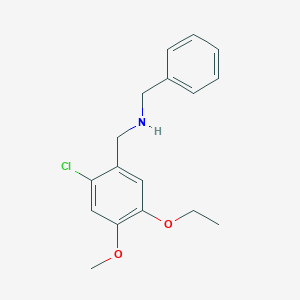


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)
